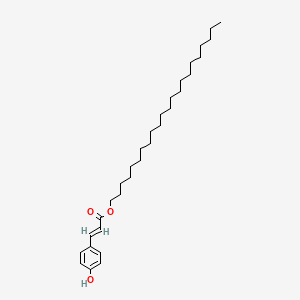
(E)-3-(4-Hydroxyphenyl)acrylic acid docosylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Hydroxyphenyl)acrylic acid docosylester typically involves the esterification of (E)-3-(4-Hydroxyphenyl)acrylic acid with docosanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-Hydroxyphenyl)acrylic acid docosylester can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated esters.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenolic esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Studied for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Hydroxyphenyl)acrylic acid docosylester involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX).
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
p-Coumaric Acid: The parent compound, known for its antioxidant and anti-inflammatory properties.
Ferulic Acid: Another hydroxycinnamic acid derivative with similar antioxidant activities.
Caffeic Acid: Known for its potent antioxidant and anti-inflammatory effects.
Uniqueness
(E)-3-(4-Hydroxyphenyl)acrylic acid docosylester is unique due to the presence of the long docosyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for incorporation into lipid-based formulations. This makes it particularly useful in applications requiring enhanced solubility in non-polar solvents and improved bioavailability.
Eigenschaften
Molekularformel |
C31H52O3 |
|---|---|
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
docosyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-34-31(33)27-24-29-22-25-30(32)26-23-29/h22-27,32H,2-21,28H2,1H3/b27-24+ |
InChI-Schlüssel |
PHDAMXFKBIUHBU-SOYKGTTHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC=C(C=C1)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(5-Methyl-isoxazol-3-yl)-3-(5-nitrofuran-2-yl)-[1,2,4]oxadiazole](/img/structure/B13388118.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)

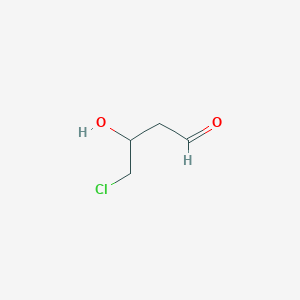
![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)
![Methyl 7-[5-[3-[4-bromo-5-(2-methylpropyl)thiophen-2-yl]-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-ethoxyphenyl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-ethoxythiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(6-ethyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[6-(3-methylbutyl)-1-benzofuran-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(4-methylphenoxy)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzofuran-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-(6-propyl-1-benzothiophen-2-yl)prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate](/img/structure/B13388150.png)
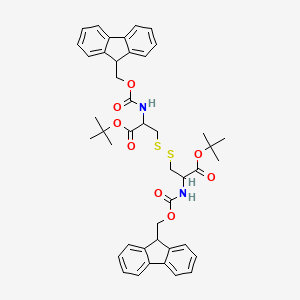
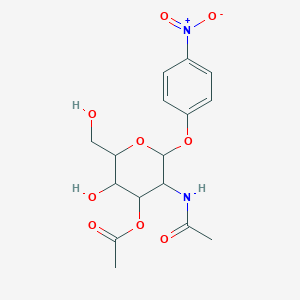

![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)
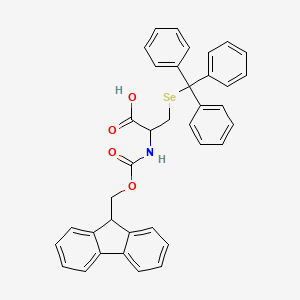

![methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B13388187.png)

